molecular formula C20H24O7 B12393294 (2E)-Leocarpinolide F

(2E)-Leocarpinolide F

Cat. No.: B12393294
M. Wt: 376.4 g/mol
InChI Key: RGDZQGAEJIRTEC-BVBCGVFISA-N
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Description

(2E)-Leocarpinolide F is a naturally occurring compound that belongs to the class of sesquiterpene lactones. These compounds are known for their diverse biological activities and are often found in various medicinal plants. This compound has garnered attention due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-Leocarpinolide F typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and cyclization steps. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as medicinal plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-Leocarpinolide F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Due to its therapeutic potential, (2E)-Leocarpinolide F is being investigated for the development of new drugs.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-Leocarpinolide F involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Leocarpinolide A
  • Leocarpinolide B
  • Leocarpinolide C
  • Leocarpinolide D
  • Leocarpinolide E

Uniqueness

(2E)-Leocarpinolide F stands out due to its unique chemical structure and the specific biological activities it exhibits. Compared to other similar compounds, it has shown higher potency in certain biological assays, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4+,13-8+,14-7-/t15-,16+,17+,18+/m1/s1

InChI Key

RGDZQGAEJIRTEC-BVBCGVFISA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C

Origin of Product

United States

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